molecular formula C14H16N2O6S B11300175 methyl 5-(3,4-dimethoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide

methyl 5-(3,4-dimethoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide

Cat. No.: B11300175
M. Wt: 340.35 g/mol
InChI Key: MAMQRFFYNWLWND-UHFFFAOYSA-N
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Description

Methyl 5-(3,4-dimethoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide is a complex organic compound belonging to the class of thiadiazines Thiadiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3,4-dimethoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyaniline with thionyl chloride to form 3,4-dimethoxyphenyl isothiocyanate. This intermediate is then reacted with methyl hydrazinecarboxylate under controlled conditions to yield the desired thiadiazine compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3,4-dimethoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 5-(3,4-dimethoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, antimicrobial agent, and in other therapeutic areas.

    Industry: It is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 5-(3,4-dimethoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways involved in cell growth and proliferation, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazine derivatives such as:

  • 1,2,4-benzothiadiazine-1,1-dioxide
  • 1,2,3-thiadiazine
  • 1,2,4-thiadiazine
  • 1,2,6-thiadiazine

Uniqueness

Methyl 5-(3,4-dimethoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxyphenyl group enhances its potential as a versatile reagent and its efficacy in various applications compared to other thiadiazine derivatives.

Properties

Molecular Formula

C14H16N2O6S

Molecular Weight

340.35 g/mol

IUPAC Name

methyl 5-(3,4-dimethoxyphenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylate

InChI

InChI=1S/C14H16N2O6S/c1-16-11(14(17)22-4)8-10(15-23(16,18)19)9-5-6-12(20-2)13(7-9)21-3/h5-8H,1-4H3

InChI Key

MAMQRFFYNWLWND-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=NS1(=O)=O)C2=CC(=C(C=C2)OC)OC)C(=O)OC

Origin of Product

United States

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